molecular formula C6H3NOS B3352407 8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 475996-74-8

8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B3352407
CAS No.: 475996-74-8
M. Wt: 137.16 g/mol
InChI Key: SOPVJPIMFORZOE-UHFFFAOYSA-N
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Description

8-Thia-2-azabicyclo[420]octa-1,3,5-trien-7-one is a heterocyclic compound that features a unique bicyclic structure incorporating sulfur and nitrogen atoms

Preparation Methods

The synthesis of 8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the bicyclic core. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to stem from its ability to inhibit bacterial cell wall synthesis. In terms of anticancer activity, the compound may act by binding to and inhibiting key enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one can be compared with other similar heterocyclic compounds, such as:

Properties

IUPAC Name

8-thia-2-azabicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NOS/c8-6-4-2-1-3-7-5(4)9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPVJPIMFORZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476319
Record name 8-THIA-2-AZABICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475996-74-8
Record name 8-THIA-2-AZABICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 2
8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 3
8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 4
8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 5
8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 6
8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one

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